(+)-Lariciresinol is a naturally occurring furofuran lignan found in a variety of plants and food sources, including sesame seeds and certain vegetables. As a member of the phytoestrogen family, it serves as a metabolic precursor to the mammalian enterolignans, enterodiol and enterolactone, which are noted for their biological activities. The compound is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in nutraceutical and biomedical research. Its specific stereochemistry, designated as (+), is a critical attribute that dictates its biological function and suitability as a chiral building block in chemical synthesis.
Substituting high-purity (+)-Lariciresinol with its enantiomer ((-)-Lariciresinol), a racemic mixture, or a crude plant extract is inadvisable for reproducible research and development. The biological activity of lignans is highly dependent on their stereochemistry; different stereoisomers exhibit significantly different effects. For instance, studies on plant growth inhibition show that specific stereoisomers of lariciresinol have potent activity while others have little to no effect. This stereospecificity is critical in applications ranging from cell-based assays to its use as a chiral precursor in asymmetric synthesis, where the presence of other isomers would lead to unpredictable outcomes or failed reactions. Therefore, procuring the enantiomerically pure (+)-form is essential for achieving defined, reproducible biological results and maintaining stereochemical integrity in synthetic pathways.
The biological activity of lariciresinol is strongly dictated by its stereochemistry. In a study comparing all eight stereoisomers, (-)-Lariciresinol and its 7S,8S,8′R stereoisomer demonstrated significant plant growth inhibition, reducing the root growth of Italian ryegrass to 51–55% relative to a negative control. In contrast, the other stereoisomers, which would include the (+)-Lariciresinol enantiomer, showed significantly less inhibitory effect. This highlights that biological systems can clearly differentiate between the enantiomers, making the choice of a specific, pure stereoisomer critical for targeted biological studies.
| Evidence Dimension | Inhibition of Italian ryegrass root growth |
| Target Compound Data | Low inhibitory activity (inferred from data on other isomers) |
| Comparator Or Baseline | (-)-Lariciresinol and its 7S,8S,8′R stereoisomer: Reduced root growth to 51-55% of control. |
| Quantified Difference | A significant difference in bioactivity exists between stereoisomers, with the (-) form being highly active while others are not. |
| Conditions | In vitro plant growth assay on Italian ryegrass. |
This evidence confirms that biological effects are stereospecific; using a racemic mixture or the incorrect enantiomer will yield weak or irrelevant results.
In a comparative study on a breast cancer cell line (SkBr3), lariciresinol demonstrated a greater capacity to induce apoptosis compared to the related lignan pinoresinol. After 48 hours of treatment, lariciresinol increased apoptosis in SkBr3 cells by 12.7-fold, whereas pinoresinol induced an 11-fold increase. More notably, in normal fibroblast cells, lariciresinol induced a 20.2-fold increase in apoptosis compared to only a 10.5-fold increase with pinoresinol, though both were less cytotoxic to healthy cells than the benchmark podophyllotoxin.
| Evidence Dimension | Fold increase in apoptosis vs. control |
| Target Compound Data | 12.7-fold increase in SkBr3 cancer cells; 20.2-fold increase in normal fibroblast cells (after 48h). |
| Comparator Or Baseline | Pinoresinol: 11-fold increase in SkBr3 cells; 10.5-fold increase in normal fibroblast cells (after 48h). |
| Quantified Difference | Lariciresinol induced a 1.15x greater apoptotic response in cancer cells and a 1.92x greater response in fibroblasts compared to pinoresinol. |
| Conditions | In vitro cell viability and apoptosis assays on SkBr3 (breast cancer), HEK-293, and fibroblast cell lines at 500 μM (Lariciresinol) and 575 μM (Pinoresinol). |
For researchers investigating apoptosis-inducing agents, lariciresinol provides a quantitatively stronger effect than pinoresinol, a common in-class substitute.
The value of (+)-Lariciresinol as a specific chiral precursor is confirmed by enzymatic studies. Pinoresinol/lariciresinol reductases (PLRs), key enzymes in lignan biosynthesis, exhibit high enantiospecificity. For example, the PLR from Forsythia intermedia (PLR_Fi1) and Linum album (PLR-La1) exclusively convert (+)-pinoresinol, via (+)-lariciresinol, into (-)-secoisolariciresinol. These enzymes are unable to reduce the corresponding (-) antipodes. This strict substrate specificity underscores that synthetic and biosynthetic pathways requiring these enzymes necessitate the enantiomerically pure (+)-Lariciresinol as an intermediate or starting material.
| Evidence Dimension | Enzymatic Substrate Specificity |
| Target Compound Data | Serves as the specific intermediate for PLRs that produce (-)-secoisolariciresinol. |
| Comparator Or Baseline | (-)-Lariciresinol: Not a substrate for this class of enantiospecific PLR enzymes. |
| Quantified Difference | Qualitative but absolute: The enzyme shows exclusive specificity for the (+) enantiomeric pathway. |
| Conditions | In vitro enzymatic conversion assays with purified pinoresinol/lariciresinol reductases (PLRs). |
This confirms the non-interchangeability of enantiomers in a biocatalytic or synthetic context, making (+)-Lariciresinol an essential, non-substitutable precursor for specific target molecules.
Given the pronounced difference in plant growth inhibitory effects between lariciresinol stereoisomers, high-purity (+)-Lariciresinol is the appropriate negative control or comparator when investigating the herbicidal or allelopathic mechanisms of its more active enantiomer, (-)-Lariciresinol. Using the enantiomerically pure compound is essential to deconvolute stereospecific receptor binding or enzyme inhibition from general cytotoxicity.
For research in metabolic engineering or biocatalysis aimed at producing specific lignans like (-)-secoisolariciresinol, (+)-Lariciresinol is the required intermediate for enantiospecific enzymes such as PLR from Forsythia intermedia. Its use avoids the need for chiral separation downstream and ensures the stereochemical purity of the final product.
Based on evidence showing its greater potency in inducing apoptosis in breast cancer cell lines compared to pinoresinol, (+)-Lariciresinol is a fitting choice for studies seeking to maximize this specific cellular response. It serves as a well-defined tool for investigating the structure-activity relationships of apoptosis-inducing lignans.
Environmental Hazard